molecular formula C28H19BrO B14533534 Indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(3,4-dihydro-2-naphthalenyl)- CAS No. 62225-04-1

Indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(3,4-dihydro-2-naphthalenyl)-

Cat. No.: B14533534
CAS No.: 62225-04-1
M. Wt: 451.4 g/mol
InChI Key: VJEUQEOURMZPBT-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(3,4-dihydro-2-naphthalenyl)- is a complex organic compound that belongs to the class of indeno[2,1-b]pyrans This compound is characterized by its unique structure, which includes a bromophenyl group and a dihydronaphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(3,4-dihydro-2-naphthalenyl)- typically involves a multi-step process. One common method includes the use of o-phthalaldehydes and 1-arylethylidenemalononitriles as starting materials. The reaction pathway involves an aldol addition, followed by a 5-exo-trig carbocyclization and a 6-exo-dig oxo-cyclization sequence . This method results in the formation of multiple C–C and C–O bonds, leading to the desired indeno[2,1-b]pyran structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(3,4-dihydro-2-naphthalenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(3,4-dihydro-2-naphthalenyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(3,4-dihydro-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a role in its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Indeno[1,2-b]quinoxalines: These compounds have a similar indeno structure but with a quinoxaline ring.

    Spiro-indenoquinoxalines: These compounds feature a spiro-fused indenoquinoxaline structure.

Uniqueness

Indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(3,4-dihydro-2-naphthalenyl)- is unique due to its specific substitution pattern and the presence of both bromophenyl and dihydronaphthalenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

62225-04-1

Molecular Formula

C28H19BrO

Molecular Weight

451.4 g/mol

IUPAC Name

2-(4-bromophenyl)-9-(3,4-dihydronaphthalen-2-yl)indeno[2,1-b]pyran

InChI

InChI=1S/C28H19BrO/c29-22-13-11-19(12-14-22)26-16-15-25-23-7-3-4-8-24(23)27(28(25)30-26)21-10-9-18-5-1-2-6-20(18)17-21/h1-8,11-17H,9-10H2

InChI Key

VJEUQEOURMZPBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C21)C3=C4C(=CC=C(O4)C5=CC=C(C=C5)Br)C6=CC=CC=C63

Origin of Product

United States

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